molecular formula C21H19N3O3 B14424075 N,N-Dibenzyl-N'-(4-nitrophenyl)urea CAS No. 86764-73-0

N,N-Dibenzyl-N'-(4-nitrophenyl)urea

Cat. No.: B14424075
CAS No.: 86764-73-0
M. Wt: 361.4 g/mol
InChI Key: HMWRPGRIRJVVFF-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-N’-(4-nitrophenyl)urea is a chemical compound known for its unique structure and properties It is a derivative of urea, where the nitrogen atoms are substituted with benzyl and 4-nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-N’-(4-nitrophenyl)urea typically involves the reaction of benzylamine with 4-nitrophenyl isocyanate. This reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative .

Industrial Production Methods

Industrial production of N,N-Dibenzyl-N’-(4-nitrophenyl)urea may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-N’-(4-nitrophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dibenzyl-N’-(4-nitrophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, leading to inhibition or modulation of their activity. The benzyl groups may also play a role in binding to hydrophobic pockets within the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dibenzyl-N’-(4-nitrophenyl)urea is unique due to the presence of both benzyl and nitrophenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

86764-73-0

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

1,1-dibenzyl-3-(4-nitrophenyl)urea

InChI

InChI=1S/C21H19N3O3/c25-21(22-19-11-13-20(14-12-19)24(26)27)23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,25)

InChI Key

HMWRPGRIRJVVFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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